molecular formula C10H8O3 B1674119 Hymecromone CAS No. 90-33-5

Hymecromone

Cat. No. B1674119
CAS RN: 90-33-5
M. Wt: 176.17 g/mol
InChI Key: HSHNITRMYYLLCV-UHFFFAOYSA-N
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Description

Hymecromone is a coumarin derivative that lacks anticoagulant properties but possesses choleretic and biliary antispasmodic activity . It is used in bile therapy and as a standard for the fluorometric determination of enzyme activity .


Molecular Structure Analysis

Hymecromone has a chemical formula of C10H8O3 and an average molecular weight of 176.1687 . It is a small molecule and is considered to belong to the class of organic compounds known as 7-hydroxycoumarins .


Chemical Reactions Analysis

Fluorescence spectra of Hymecromone aqueous solutions have been investigated at different pHs. Two fluorescent species of Hymecromone, neutral molecular form and anion form, are considered to be the main fluorescent forms .


Physical And Chemical Properties Analysis

Hymecromone is a crystalline solid with a melting point of 194–195 °C. It is soluble in methanol and glacial acetic acid . The fluorescence spectra of Hymecromone aqueous solutions have been investigated at different pHs .

Scientific Research Applications

1. Biliary Tract Disorders

Hymecromone has been extensively studied for its effectiveness in treating various biliary tract disorders. It is recognized for its multifaceted action, which includes enhancing bile secretion, stimulating bile flow and excretion, and reducing the tension of smooth muscles in the bile ducts and Oddi's sphincter. This makes it a valuable drug for treating disorders like biliary dyskinesia and post-cholecystectomy syndrome. A study by Baryshnikova & Sousova (2022) demonstrated significant improvement in abdominal pain and dyspepsia after hymecromone treatment in patients with biliary tract diseases.

2. Hyaluronan Inhibition and Autoimmune Diseases

Hymecromone's role as a hyaluronan inhibitor has shown potential therapeutic benefits in a variety of diseases, including type 1 diabetes, multiple sclerosis, and certain malignancies. Research indicates that inhibiting hyaluronan synthesis with hymecromone can yield beneficial effects in animal models of these diseases. Nagy et al. (2015) discuss the implications of this inhibition in terms of immune regulation and tumor progression.

3. Potential COVID-19 Treatment

Recent studies have explored the use of hymecromone in treating COVID-19, particularly due to its hyaluronan inhibiting properties. Yang et al. (2021) found that hymecromone significantly reduced hyaluronan levels, potentially aiding in the recovery of COVID-19 patients by impacting the progression of pulmonary lesions.

4. Insecticide Production

Hymecromone is also an important intermediate in the synthesis of certain insecticides. A study by Gutiérrez-Sánchez et al. (2009) highlights its synthesis under solvent-free conditions, emphasizing its role in the production of coumarins, which are key components in insecticides.

5. Brain Cancer Treatment

The potential of hymecromone in treating brain cancer has been a subject of recent interest. Mustafa & Abdulaziz (2021) reviewed studies indicating that hymecromone and its derivatives could be effective against various cancers, including brain cancer, due to their antitumor properties.

Future Directions

Hymecromone has been suggested as a potential drug for COVID-19, and it could be a hopeful strategy to overcome SARS-CoV-2 once its therapeutic effect is confirmed in a larger cohort in the future .

properties

IUPAC Name

7-hydroxy-4-methylchromen-2-one
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InChI

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3
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InChI Key

HSHNITRMYYLLCV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O
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Molecular Formula

C10H8O3
Record name BETA-METHYLUMBELLIFERONE
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DSSTOX Substance ID

DTXSID8025670
Record name 4-Methylumbelliferone
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Molecular Weight

176.17 g/mol
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Physical Description

Beta-methylumbelliferone appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] Off-white powder; [Acros Organics MSDS], Solid
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Solubility

Insoluble (NTP, 1992)
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Vapor Pressure

0.00000724 [mmHg]
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Product Name

Hymecromone

CAS RN

90-33-5
Record name BETA-METHYLUMBELLIFERONE
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Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-
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Melting Point

381 to 383 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

The procedures used in FIG. 5 could not be applied to 4-MUP for two reasons. First, the background reading obtained from a 1 mM solution was off scale on the Turner model 111. If the concentration was reduced to 0.030 mM then the background reading was comparable to a 1 mM solution of BBTP or ABTP. Since the Km for 4-MUP in this buffer is approximately 30 micromolar then the turnover of 4-MUP is reduced thus lowering the sensitivity of the substrate for AP. It was found that with freshly prepared 30 micromolar solutions of 4-MUP that it gave approximately one half to one third the signal obtained with a 1.0 mM solution of BBTP. Secondly, it was found that basic aqueous solutions of 4-MUP containing magnesium cause the 4-MUP to hydrolyze and form 4-methyl umbelliferone. This results in a significant background increase. This limits the test to having the 4-MUP being reconstituted with buffer usually within 8 hours of use even when this solution is stored at 4° C.
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Synthesis routes and methods II

Procedure details

0.1 mole resorcinol and 0.1 mole ethyl acetylacetate in solution in 100 ml concentrated sulphuric acid are maintained at 5° C. for 3 hours. After recyrstallisation of the solid formed from ethanol, there are obtained 12.5 grams 4-methyl-7-hydroxy-coumarin, melting at 185° C.
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Synthesis routes and methods III

Procedure details

An enzymatic reaction was initiated by the following steps under 25° C. condition: adding to a 96-well microplate 50 μl of a 4-MUO buffer solution and 25 μl of distilled water (or an aqueous sample solution) for each well; mixing them; and then adding 25 μl of a lipase buffer solution to each well. After a 30-minute reaction, 100 μl of a 0.1M citric acid buffer (pH4.2) was added to terminate the reaction, and the fluorescence of 4-methylumbelliferone (excitation wavelength: 355 nm, fluorescence wavelength: 460 nm) produced by the reaction was measured with a fluorescence plate reader (Fluoroskan Asent CF from Labsystems, Inc.)
[Compound]
Name
4-MUO buffer solution
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50 μL
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lipase buffer solution
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Synthesis routes and methods IV

Procedure details

The saliva of each experimental group of Test Example 1 in the present specification was used to examine inhibitory activity against cholera toxin binding. 200 μl of an ethanol solution containing 0.1% ganglioside GM1 (w/v) was added to a 96-well plate for ELISA test. Then, the ganglioside GM1 was adsorbed thereonto by air-drying. The saliva of each experimental group was diluted 10 times with PBS containing 1% bovine serum albumin (BSA) and then reacted for 1 hour by the addition of a biotin-conjugated cholera toxin. 100 μl of the reaction solution was added to the plate for ELISA test, and the plate was left for 30 minutes. Then, the supernatant was removed. The plate for ELISA test was washed several times with PBS containing 0.05% Tween 20. Biotin-binding β-galactosidase was added thereto. The plate for ELISA test was left for a given length of time. Then, the supernatant was removed. The plate for ELISA test was washed several times again with PBS containing 0.05% Tween 20, and the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose. Then, 4-methylumbelliferone produced was measured with a fluorophotometer (excitation wavelength: 360 nm, measurement wavelength: 460 nm). Then, an inhibition rate was calculated according to the following formula: Inhibition rate(%)={1−(A/B)}×100, wherein
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Synthesis routes and methods V

Procedure details

To evaluate the activity of various promoters, GUS fluorescence was assayed by the method of Jefferson (1987). Maturing seeds at 17 DAF were homogenized in GUS extraction buffer (50 mM NaPO4 (pH 7.01, 10 mM 2-mercaptoethanol, 10 mM Na2-EDTA, 0.1% SDS, 0.1% Triton X-100). After centrifugation, 10 μl of the supernatant was mixed with 90 μl assay buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG). After incubating for one hour at 37° C., 900 μl of 0.2 M Na2CO3 was added to the mixture to terminate the reaction. Values obtained using a fluorometer were compared with those obtained from serial dilutions of 4-methylumbelliferone (4MU). The protein amount was determined using a BIORAD Protein Assay kit, with serum albumin as the standard. Three seeds were assayed for each transgenic plant.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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